1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole
Overview
Description
1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is a heterocyclic aromatic organic compound belonging to the indazole class Indazoles are known for their diverse biological activities and are often used in pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole can be synthesized through several synthetic routes. One common method involves the cyclization of this compound-4-carboxylic acid derivatives. The reaction typically requires a strong base, such as sodium hydride, and a suitable solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry techniques. These methods offer advantages in terms of efficiency, safety, and environmental impact. The use of flow reactors allows for better control over reaction parameters, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the indazole core, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of indazole-3-one derivatives.
Reduction: Production of indazole-3-ol derivatives.
Substitution: Introduction of various substituents at the indazole core, leading to a wide range of derivatives.
Scientific Research Applications
1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole has found applications in various scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is being explored for its therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new agrochemicals and pharmaceuticals.
Mechanism of Action
1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole is structurally similar to other indazole derivatives, such as 1-cyclopentyl-6-fluoro-1H-indazole and 1-cyclopentyl-3-methyl-1H-indazole. the presence of the fluorine atom at the 6-position and the methyl group at the 3-position gives it unique chemical and biological properties. These differences can lead to variations in reactivity, stability, and biological activity.
Comparison with Similar Compounds
1-Cyclopentyl-6-fluoro-1H-indazole
1-Cyclopentyl-3-methyl-1H-indazole
1-Cyclopentyl-6-bromo-1H-indazole
1-Cyclopentyl-3-methyl-6-bromo-1H-indazole
Properties
IUPAC Name |
1-cyclopentyl-6-fluoro-3-methylindazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2/c1-9-12-7-6-10(14)8-13(12)16(15-9)11-4-2-3-5-11/h6-8,11H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBWJOPJIZCOVCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)F)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695817 | |
Record name | 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-69-2 | |
Record name | 1-Cyclopentyl-6-fluoro-3-methyl-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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